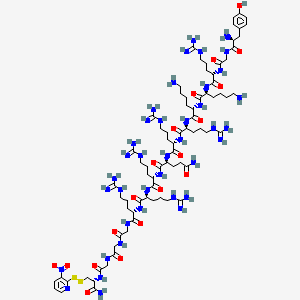
TAT (47-57) GGG-Cys(Npys)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAT (47-57) GGG-Cys(Npys) is a cell-penetrating peptide derived from the transactivator of transcription (TAT) protein of the human immunodeficiency virus (HIV). This peptide sequence, which includes the amino acids from positions 47 to 57 of the TAT protein, is known for its ability to penetrate cell membranes. The addition of a glycine-glycine-glycine (GGG) linker and a cysteine residue modified with 3-nitro-2-pyridinesulfenyl (Npys) enhances its functionality for various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TAT (47-57) GGG-Cys(Npys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cysteine residue is modified with 3-nitro-2-pyridinesulfenyl to protect the thiol group and facilitate subsequent reactions .
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of TAT (47-57) GGG-Cys(Npys) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
化学反应分析
Types of Reactions
TAT (47-57) GGG-Cys(Npys) undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The Npys group can be substituted with other thiol-reactive groups, facilitating conjugation with other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiol-reactive reagents such as maleimides.
Major Products
Disulfide-linked peptides: Formed through oxidation.
Thiol-modified peptides: Resulting from reduction or substitution reactions.
科学研究应用
TAT (47-57) GGG-Cys(Npys) has a wide range of applications in scientific research:
Intracellular Drug Delivery: Its cell-penetrating ability makes it an excellent carrier for delivering therapeutic molecules into cells.
Bioconjugation: The Npys-modified cysteine allows for easy conjugation with other molecules, facilitating the creation of multifunctional peptides.
HIV Research: As a fragment of the HIV TAT protein, it is used in studies related to HIV infection and replication.
Molecular Biology: Employed in the delivery of nucleic acids, proteins, and other biomolecules into cells for various experimental purposes
作用机制
The mechanism by which TAT (47-57) GGG-Cys(Npys) exerts its effects involves its ability to penetrate cell membranes. The arginine-rich sequence facilitates interaction with the negatively charged cell membrane, allowing the peptide to translocate into the cell. Once inside, the Npys-modified cysteine can react with intracellular thiol groups, enabling the delivery of conjugated molecules .
相似化合物的比较
Similar Compounds
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from galanin and mastoparan.
Arginine-rich peptides: Various peptides rich in arginine residues that exhibit cell-penetrating properties.
Uniqueness
TAT (47-57) GGG-Cys(Npys) is unique due to its origin from the HIV TAT protein and the specific modifications that enhance its functionality. The GGG linker and Npys-modified cysteine provide additional versatility for bioconjugation and intracellular delivery applications .
属性
分子式 |
C78H135N39O19S2 |
|---|---|
分子量 |
1987.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2R)-1-amino-3-[(3-nitropyridin-2-yl)disulfanyl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C78H135N39O19S2/c79-27-3-1-12-47(110-64(127)46(15-6-31-98-74(86)87)107-60(123)40-105-62(125)44(81)36-42-21-23-43(118)24-22-42)65(128)111-48(13-2-4-28-80)66(129)112-50(17-8-33-100-76(90)91)68(131)114-52(19-10-35-102-78(94)95)70(133)116-53(25-26-56(82)119)71(134)115-51(18-9-34-101-77(92)93)69(132)113-49(16-7-32-99-75(88)89)67(130)109-45(14-5-30-97-73(84)85)63(126)106-38-58(121)103-37-57(120)104-39-59(122)108-54(61(83)124)41-137-138-72-55(117(135)136)20-11-29-96-72/h11,20-24,29,44-54,118H,1-10,12-19,25-28,30-41,79-81H2,(H2,82,119)(H2,83,124)(H,103,121)(H,104,120)(H,105,125)(H,106,126)(H,107,123)(H,108,122)(H,109,130)(H,110,127)(H,111,128)(H,112,129)(H,113,132)(H,114,131)(H,115,134)(H,116,133)(H4,84,85,97)(H4,86,87,98)(H4,88,89,99)(H4,90,91,100)(H4,92,93,101)(H4,94,95,102)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1 |
InChI 键 |
GPNYGUCJBMPEHT-LJULWTNISA-N |
手性 SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)

![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
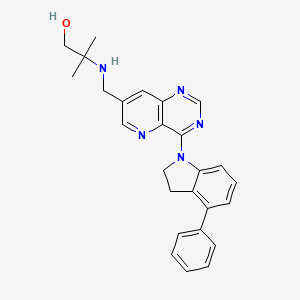

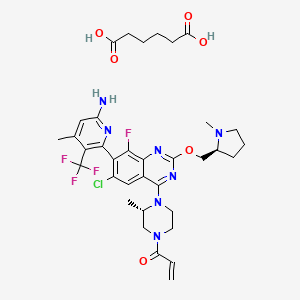
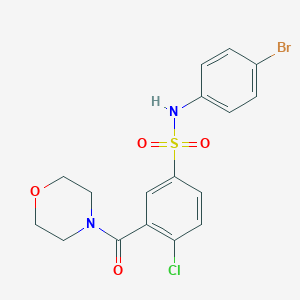
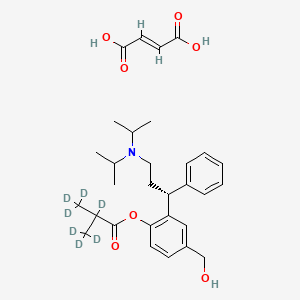
![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
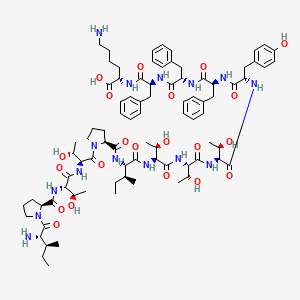
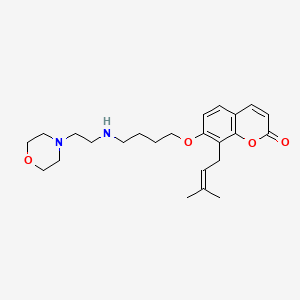

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
